molecular formula C17H19ClN2OS2 B2606896 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide CAS No. 953932-07-5

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide

Cat. No.: B2606896
CAS No.: 953932-07-5
M. Wt: 366.92
InChI Key: BOXUZLWRXVBLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is a synthetic small molecule of interest in medicinal chemistry and antibacterial research. It features a thioether-linked thiazole core, a structural motif found in compounds investigated for their activity against Gram-negative bacteria . While the specific biological data for this compound is not yet fully characterized, its scaffold is closely related to thioacetamide-triazole compounds known to act as prodrugs activated by bacterial cysteine synthase A (CysK) . This mechanism involves the compound forming a false product with the bacterial metabolite O-acetyl-L-serine, thereby disrupting key metabolic processes like cysteine biosynthesis and potentially inhibiting bacterial growth . The inclusion of the N-cyclopentylacetamide group is a strategic modification often explored in structure-activity relationship (SAR) studies to optimize physicochemical properties, membrane permeability, and target affinity . Researchers are exploring this chemical class not only for its antibacterial potential but also for possible applications in other areas, such as kinase inhibition, given that similar molecular frameworks are found in compounds targeting various enzymes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS2/c18-13-5-3-4-12(8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-6-1-2-7-14/h3-5,8,11,14H,1-2,6-7,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXUZLWRXVBLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Substitution with 3-chlorobenzylthio Group: The thiazole ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride to introduce the 3-chlorobenzylthio group.

    Introduction of Cyclopentylacetamide Group: Finally, the compound is reacted with cyclopentylamine to form the N-cyclopentylacetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to reduce the thiazole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Similar structure with a triazole ring.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides: Similar structure with a benzothiazole ring.

Uniqueness

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Biological Activity

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide is a thiazole derivative that has garnered attention in pharmaceutical research for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C15H18ClN3OSC_{15}H_{18}ClN_3OS. It consists of a thiazole ring substituted with a chlorobenzyl thio group and a cyclopentylacetamide moiety. The presence of the thiazole ring is significant, as thiazoles are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain kinases, which play critical roles in cell signaling pathways associated with cancer progression and inflammation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases, leading to programmed cell death.

Cell Line IC50 (µM)
MCF-78.5
HeLa7.0

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound). The results indicated significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
  • Anticancer Research : A recent investigation assessed the anticancer potential of this compound in human cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.